molecular formula C14H20ClN3S B1605904 Thenyldiamine hydrochloride CAS No. 958-93-0

Thenyldiamine hydrochloride

Cat. No.: B1605904
CAS No.: 958-93-0
M. Wt: 297.8 g/mol
InChI Key: OQWLDKFPOJCKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thenyldiamine hydrochloride is an ethylenediamine-derived antihistamine and antichuretic agent provided for research and development purposes . This compound, with the molecular formula C14H19N3S·HCl and a molecular weight of 261.39 g/mol for the free base, serves as a valuable reference standard in analytical chemistry . Its primary research value lies in its mechanism of action as an H1-histamine receptor antagonist, making it a tool for studying allergic responses and the pharmacology of histamine blockers . Historically, thenyldiamine has been utilized in scientific studies, including investigations into the carcinogenic potential of various antihistamines, where it was found to not exhibit significant neoplastic effects in rat models under the conditions tested . Modern applications for researchers include its use as a standard in method development for the trace determination of antihistamines in complex matrices such as biological and environmental samples using techniques like high-pressure liquid chromatography . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. IDENTIFIERS CAS Number: 958-93-0

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine;hydrochloride
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InChI

InChI=1S/C14H19N3S.ClH/c1-16(2)8-9-17(11-13-6-10-18-12-13)14-5-3-4-7-15-14;/h3-7,10,12H,8-9,11H2,1-2H3;1H
Source PubChem
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InChI Key

OQWLDKFPOJCKBX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)CCN(CC1=CSC=C1)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H19N3S.ClH, C14H20ClN3S
Record name THENYLDIAMINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID4026131
Record name Thenyldiamine hydrochloride
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Molecular Weight

297.8 g/mol
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Physical Description

Thenyldiamine hydrochloride is a white powder with a bitter taste. Melting point 169.5-170 °C. Used as an antihistamine.
Record name THENYLDIAMINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name THENYLDIAMINE HYDROCHLORIDE
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CAS No.

958-93-0
Record name THENYLDIAMINE HYDROCHLORIDE
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Record name Thenyldiamine hydrochloride
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Synthetic Methodologies and Chemical Derivatization of Thenyldiamine Hydrochloride

Established Synthetic Pathways for Thenyldiamine (B1203926) Hydrochloride

The traditional synthesis of thenyldiamine has been well-documented, primarily relying on a classical condensation reaction involving specific chemical precursors.

Condensation Reactions in Thenyldiamine Hydrochloride Synthesis

The cornerstone of the established synthesis for thenyldiamine is a condensation reaction. nih.gov This type of reaction involves the joining of two molecules, in this case, the key precursors, to form a larger molecule, which is the thenyldiamine base. The final hydrochloride salt is then prepared by treating the base with hydrogen chloride in an organic solvent.

Precursor Chemistry: N,N-Dimethylaminoethyl-alpha-aminopyridine and 3-Thenyl Bromide in Synthesis

The specific manufacturing method for thenyldiamine involves the condensation of N,N-dimethylaminoethyl-alpha-aminopyridine with 3-thenyl bromide. nih.gov In this process, the N,N-dimethylaminoethyl-alpha-aminopyridine acts as the nucleophile, attacking the electrophilic carbon of the 3-thenyl bromide. This reaction forms the crucial carbon-nitrogen bond that links the pyridine (B92270) and thiophene (B33073) rings via the ethylenediamine (B42938) bridge, creating the core structure of thenyldiamine.

Development and Optimization of Novel Synthetic Routes for this compound

In recent years, research has focused on developing more efficient and environmentally friendly methods for synthesizing thenyldiamine, also known by the name Thenfadil. A notable advancement is a sustainable two-step protocol that utilizes deep eutectic solvents (DESs), which are composed of bio-based compounds. acs.org

This novel approach combines a reductive amination process with a copper-catalyzed Ullmann-type C-N coupling reaction. acs.orgknowledge-share.eu This method proceeds smoothly under aerobic conditions and does not require an additional ligand. acs.org A key advantage of this green chemistry approach is the significant suppression of side products that can arise from competing reactions. knowledge-share.eu Furthermore, it employs a simplified workup procedure that avoids the need for traditional chromatographic purification, a significant step forward in terms of efficiency and waste reduction. knowledge-share.eu

| Environmental Impact | Generates more waste | Eco-sustainable, uses recyclable solvents knowledge-share.eu |

Chemical Derivatization Strategies for this compound Analogs

Chemical derivatization is the process of transforming a molecule into a structurally related one, known as an analog. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SARs), aiming to enhance efficacy or reduce toxicity. The ethylenediamine backbone of thenyldiamine is a common feature in many first-generation antihistamines. wikipedia.org

Industrial Synthesis Research and Scalability Considerations for this compound Production

The scalability of a synthetic route is a critical factor for its application in industrial pharmaceutical production. While thenyldiamine was reportedly not produced commercially in the US in the late 1970s, modern research has directly addressed the challenges of large-scale production. nih.gov

The novel two-step synthesis using deep eutectic solvents has been successfully scaled up from laboratory quantities to a 50-gram scale operating in 0.5 kg of the deep eutectic solvent, with no reported decrease in the reaction yield. acs.org This successful scale-up study is a strong indicator of the method's potential for industrial application. acs.orgknowledge-share.eu A significant driver for industrial adoption is cost-effectiveness. The new eco-sustainable process, which allows for the recycling of solvents and unreacted materials, dramatically reduces production costs. knowledge-share.euacs.org This efficiency, combined with shorter reaction times and simplified purification, makes the novel route an attractive option for industrial-level synthesis of this compound. knowledge-share.eu

Pharmacology and Molecular Mechanism of Action of Thenyldiamine Hydrochloride

Histamine (B1213489) H1 Receptor Antagonism by Thenyldiamine (B1203926) Hydrochloride

The primary mechanism of thenyldiamine hydrochloride involves its interaction with the histamine H1 receptor, a member of the G-protein-coupled receptor (GPCR) superfamily. wikipedia.orgsmpdb.ca

This compound functions as an inverse agonist at the histamine H1 receptor. nih.govwikipedia.org Unlike a neutral antagonist that merely blocks the binding of an agonist (like histamine), an inverse agonist binds to the receptor and stabilizes it in its inactive conformation. nih.govpatsnap.com The H1 receptor exists in a state of equilibrium between an active ("on") and an inactive ("off") conformation. nih.gov Histamine, the natural agonist, binds to and stabilizes the active state, initiating a signaling cascade. nih.gov In contrast, this compound binds to a different site on the receptor, inducing a conformational change that locks it into the inactive state. nih.govpatsnap.com This action not only prevents histamine from binding and activating the receptor but also reduces the receptor's basal activity, effectively opposing the action of histamine. nih.govwikipedia.org

The efficacy of an H1 antagonist is determined by its binding affinity and kinetics at the receptor. Binding affinity is typically measured by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger bond. nih.govnih.gov The kinetics of this interaction are described by the association rate constant (kon) and the dissociation rate constant (koff). nih.govvu.nl The reciprocal of the dissociation rate constant (1/koff) defines the drug-target residence time, a critical parameter for the duration of action. nih.govnih.gov

While specific kinetic values for this compound are not extensively documented in recent literature, studies on structurally similar first-generation antihistamines provide insight into its expected behavior. These compounds typically exhibit rapid association and dissociation rates. frontiersin.org The binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors in vitro.

Interactive Table: Representative Binding Parameters for H1 Antihistamines

This table illustrates typical binding parameters for different classes of H1 antihistamines. The values help contextualize the affinity and residence time that characterize these drugs.

CompoundClassAffinity (Ki, nM)Residence Time (1/koff, min)
MepyramineFirst-Generation~2.3~3.9
DoxepinFirst-Generation~0.09~110
Levocetirizine (B1674955)Second-Generation~3.0~140
Desloratadine (B1670295)Second-Generation~0.4~160

Note: Data is compiled from various receptor binding studies. frontiersin.org Specific values for this compound may vary.

The human histamine H1 receptor is encoded by the HRH1 gene, which has been mapped to chromosome 3p25. wikipedia.orgportlandpress.comnih.gov Molecular cloning has revealed that the gene encodes a protein of 487 amino acids, which possesses the characteristic seven transmembrane domains of a G-protein-coupled receptor. wikigenes.orguniprot.org The receptor protein is linked to an intracellular G-protein, specifically Gq/G11. wikipedia.orgnih.gov The characterization of the H1 receptor's structure is fundamental to understanding the action of this compound. The drug binds within the transmembrane domains, stabilizing the receptor's inactive state and preventing the conformational changes necessary for G-protein coupling and signal transduction upon histamine binding. nih.gov

Cellular and Molecular Signaling Pathway Modulation by this compound

By preventing the activation of the H1 receptor, this compound effectively inhibits the downstream cellular and molecular signaling cascades that are normally initiated by histamine.

Activation of the histamine H1 receptor is known to promote the expression and activity of the nuclear factor kappa B (NF-κB) transcription factor. wikipedia.orgsmpdb.ca NF-κB is a key regulator of the immune response, controlling the expression of genes involved in inflammation, including pro-inflammatory cytokines and cell adhesion molecules. smpdb.casmpdb.ca The signaling pathway proceeds from H1 receptor activation to the activation of Protein Kinase C (PKC), which in turn activates NF-κB. smpdb.casmpdb.ca

This compound, by acting as an inverse agonist and preventing H1 receptor activation, attenuates the expression and nuclear translocation of NF-κB. wikipedia.org This inhibition of the NF-κB pathway is a key component of the anti-inflammatory effects of H1 antihistamines, as it suppresses the transcription of inflammatory mediators. smpdb.ca

The histamine H1 receptor is coupled to the Gq alpha subunit of its associated G-protein. wikipedia.orgnih.gov When histamine activates the receptor, the Gq subunit activates the enzyme Phospholipase C (PLC). smpdb.canih.gov PLC then catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.casmpdb.ca IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). smpdb.casmpdb.ca

This compound's antagonism of the H1 receptor prevents the initial Gq protein activation. smpdb.casmpdb.ca Consequently, the entire PLC-PIP2 signaling cascade is blocked. This inhibition prevents the generation of IP3 and DAG, thereby averting the subsequent increases in intracellular calcium and PKC activation that mediate many of histamine's pro-inflammatory and allergic effects. smpdb.canih.gov

Effects on Antigen Presentation and Pro-inflammatory Cytokine Expression

While direct studies on this compound are limited, the broader class of H1 antihistamines has been shown to possess immunomodulatory properties beyond simple histamine receptor blockade. Histamine itself can influence the immune response by modulating the activity of various immune cells. For instance, through the H1 receptor, histamine can enhance the capacity of antigen-presenting cells, up-regulate the expression of cellular adhesion molecules, and influence the production of cytokines. nih.gov

Influence on Cell Adhesion Molecules and Chemotactic Factors

The expression of cell adhesion molecules is a critical step in the inflammatory process, facilitating the migration of immune cells to the site of inflammation. Histamine is known to up-regulate the expression of these molecules. nih.gov Antihistamines, by blocking the action of histamine, can therefore indirectly influence this process.

Furthermore, some antihistamines have been shown to directly affect chemotaxis, the directed movement of cells in response to a chemical stimulus. For instance, azelastine (B1213491) and ketotifen (B1218977) have been demonstrated to reduce the chemotaxis of neutrophils. nih.gov Neutrophils are key players in the innate immune response, and their accumulation at inflammatory sites is a hallmark of many allergic and inflammatory conditions. While direct evidence for this compound is lacking, its action as an H1 receptor antagonist suggests a potential role in modulating the expression of adhesion molecules and the chemotactic response of immune cells.

Mechanisms of Mast Cell Stability and Histamine Release Inhibition by this compound

Mast cells are central to the allergic response, releasing histamine and other inflammatory mediators upon activation. aaaai.org The stabilization of mast cells is a key therapeutic strategy in allergic diseases. While H1 antihistamines are primarily known for blocking the effects of already-released histamine, some also exhibit mast cell-stabilizing properties. tmsforacure.orgmastcellhope.org

The process of mast cell degranulation and histamine release is critically dependent on an influx of extracellular calcium. nih.gov Some antihistamines may inhibit this calcium influx, thereby stabilizing the mast cell and preventing the release of its granular contents. nih.gov Additionally, the activation of phospholipase C (PLC) is an important step in the signaling cascade that leads to mast cell degranulation. Inhibition of PLC has been shown to block histamine release. nih.gov While the specific molecular interactions of this compound with these pathways have not been extensively studied, its classification as a first-generation antihistamine suggests it may share these mechanisms to some extent. For example, in vitro studies have shown that the second-generation antihistamine cetirizine (B192768) exhibits more potent mast cell-stabilizing properties than the first-generation antihistamine diphenhydramine (B27) by inhibiting the process of exocytosis. jst.go.jp

Neuropharmacological Aspects of this compound Action

Blood-Brain Barrier Permeability and Central Nervous System Penetration

A defining characteristic of first-generation antihistamines, including this compound, is their ability to readily cross the blood-brain barrier (BBB). nih.govaaaai.orgdrugbank.com This is in contrast to second-generation antihistamines, which are designed to have limited CNS penetration. drugbank.com The lipophilic nature of first-generation antihistamines facilitates their passage through the lipid membranes of the BBB. youtube.com Furthermore, many second-generation antihistamines are substrates for P-glycoprotein (Pgp), an efflux transporter at the BBB that actively pumps them out of the central nervous system, further limiting their CNS effects. drugbank.comresearchgate.net First-generation antihistamines are generally not substrates for Pgp, contributing to their significant presence in the brain. drugbank.com

Molecular and Cellular Mechanisms Underlying Sedative and Other Central Nervous System Effects

The sedative effects of this compound and other first-generation antihistamines are a direct consequence of their antagonism of H1 receptors within the central nervous system. nih.govmedicalnewstoday.com Histamine in the brain acts as a neurotransmitter that promotes wakefulness. youtube.com By blocking the action of histamine at these central H1 receptors, first-generation antihistamines reduce neuronal excitation and produce drowsiness. ubc.canih.gov

The mechanism of sedation involves the modulation of neuronal activity. Histamine depolarizes cortical neurons by reducing a background "leakage" potassium current, an effect mediated by H1 receptors. This depolarization increases neuronal excitability. ubc.canih.gov By blocking these H1 receptors, first-generation antihistamines prevent this histamine-induced depolarization, leading to a decrease in neuronal activity and subsequent sedation. ubc.canih.gov In addition to sedation, the central effects of first-generation antihistamines can also include impaired cognitive function and psychomotor performance. aaaai.orgyoutube.com

Comparative Pharmacological Profiles of this compound with Other Antihistamine Generations

The primary distinction between first-generation antihistamines like this compound and second-generation antihistamines such as loratadine (B1675096) lies in their selectivity for peripheral versus central H1 receptors and their side effect profiles. aaaai.orgnih.gov

Table 1: Comparative Pharmacological Profiles of Antihistamine Generations

Feature First-Generation (e.g., Thenyldiamine, Chlorpheniramine) Second-Generation (e.g., Loratadine)
Primary Mechanism Inverse agonist of H1 receptors nih.gov Selective inverse agonist of peripheral H1 receptors pharmacologymentor.comwikipedia.org
Blood-Brain Barrier Penetration High nih.govaaaai.org Low aaaai.orgresearchgate.net
Sedative Effects Common and significant nih.govmedicalnewstoday.com Minimal to none pharmacologymentor.comwikipedia.org
Anticholinergic Effects Often present (dry mouth, urinary retention) youtube.com Largely absent pharmacologymentor.com
Duration of Action Shorter (approx. 4-6 hours) nih.gov Longer (up to 24 hours) nih.gov
Metabolism Primarily hepatic (CYP450 system) nih.gov Primarily hepatic (CYP3A4, CYP2D6) drugbank.com

| P-glycoprotein Substrate | Generally no drugbank.com | Often yes drugbank.comresearchgate.net |

Chlorpheniramine, another first-generation antihistamine, shares many properties with thenyldiamine, including its sedative and anticholinergic effects. droracle.aiwikipedia.org However, there can be variations in the intensity of these effects among different first-generation agents. drugs.com Loratadine, a second-generation antihistamine, is characterized by its high affinity for peripheral H1 receptors and low propensity to cause sedation due to its limited ability to cross the blood-brain barrier. pharmacologymentor.comwikipedia.orgdrugbank.com It also has a longer duration of action, allowing for once-daily dosing. nih.gov The development of second-generation antihistamines represented a significant advancement in providing effective allergy relief with a much-improved safety and tolerability profile compared to first-generation agents like this compound. nih.gov

Investigation of this compound as a Ligand for Unidentified Biological Targets

This compound is pharmacologically classified as a first-generation antihistamine belonging to the ethylenediamine (B42938) class. Its primary mechanism of action is the competitive antagonism of histamine H1 receptors. However, like many first-generation antihistamines, this compound exhibits a broad pharmacological profile due to its ability to interact with a variety of other receptors. This lack of selectivity is a hallmark of older antihistamines and leads to a range of effects beyond their primary antihistaminic action. aaaai.orgyoutube.com The investigation into these additional interactions is crucial for a comprehensive understanding of its therapeutic and adverse effect profiles. While specific research into "unidentified" targets for thenyldiamine is limited, its potential interactions can be inferred from the known cross-reactivity of its drug class.

First-generation H1 antihistamines are known to cross the blood-brain barrier, which contributes to their sedative effects by antagonizing H1 receptors in the central nervous system (CNS). nih.govnih.gov Beyond their primary target, these compounds are recognized for their significant anticholinergic (antimuscarinic) activity. aaaai.org This is due to their structural resemblance to acetylcholine (B1216132), allowing them to bind to and block muscarinic receptors. This action is responsible for side effects such as dry mouth, urinary retention, and constipation. goodrx.comhealthline.com

Furthermore, the pharmacological promiscuity of first-generation antihistamines extends to other receptor systems. youtube.com Due to their chemical structure, they can also interact with adrenergic and serotonergic receptors. youtube.com Blockade of alpha-adrenergic receptors can lead to dizziness and hypotension. nih.gov The extent to which this compound specifically interacts with these off-target receptors has not been exhaustively characterized, leaving them as potential, yet not fully investigated, biological targets.

The exploration of these secondary pharmacological actions is an ongoing area of interest in drug research. Understanding the full spectrum of a drug's receptor binding profile can lead to the identification of new therapeutic applications or explain previously misunderstood adverse effects. For older drugs like thenyldiamine, a systematic screening against a broad panel of biological targets could reveal previously unidentified interactions of clinical relevance.

Table 1: Known and Potential Receptor Interactions of First-Generation Ethylenediamine Antihistamines

Receptor FamilySpecific ReceptorKnown/Potential Effect of Binding
Histamine H1 ReceptorAntagonism (Primary Action)
Cholinergic Muscarinic Receptors (M1-M5)Antagonism (Anticholinergic Effects)
Adrenergic Alpha-Adrenergic ReceptorsAntagonism
Serotonergic Serotonin (B10506) ReceptorsAntagonism

Detailed Research Findings

Anticholinergic Activity : First-generation antihistamines are well-documented antagonists of muscarinic acetylcholine receptors. nih.gov This activity is not uniform across all subtypes of muscarinic receptors, and the specific binding profile can vary between different drugs within the same class. nih.gov The anticholinergic effects are a direct result of this off-target binding. nih.gov

Central Nervous System Effects : The ability of thenyldiamine and other first-generation antihistamines to penetrate the CNS allows for interaction with central H1 receptors, leading to sedation and impaired cognitive function. aaaai.orgnih.gov This contrasts with second-generation antihistamines, which are designed to be more peripherally selective. nih.gov

Adrenergic and Serotonergic Receptor Interactions : The structural features of first-generation antihistamines allow for binding to alpha-adrenergic and serotonin receptors. youtube.com The clinical significance of these interactions can include cardiovascular effects such as hypotension and potential alterations in mood or appetite, respectively. nih.gov

The following table summarizes the potential off-target effects resulting from the interaction of first-generation antihistamines with various receptors.

Table 2: Potential Off-Target Effects of First-Generation Antihistamines

Receptor TargetPotential Clinical Effect
Muscarinic ReceptorsDry Mouth, Blurred Vision, Urinary Retention, Constipation, Tachycardia
Central H1 ReceptorsSedation, Drowsiness, Impaired Cognitive and Psychomotor Performance
Alpha-Adrenergic ReceptorsDizziness, Hypotension
Serotonin ReceptorsAppetite Stimulation

Metabolism and Biotransformation Studies of Thenyldiamine Hydrochloride

Identification and Characterization of Thenyldiamine (B1203926) Hydrochloride Metabolites

Studies on the biotransformation of thenyldiamine have primarily identified two major metabolic pathways: N-oxidation and N-demethylation. These pathways result in the formation of distinct metabolites that have been characterized using various analytical methods. nih.gov

N-Oxidation Pathways: Formation of Thenyldiamine N-Oxide

One of the principal routes of metabolism for thenyldiamine is N-oxidation, leading to the formation of thenyldiamine N-oxide. This biotransformation involves the enzymatic addition of an oxygen atom to one of the nitrogen atoms within the thenyldiamine molecule. Fungal biotransformation studies have shown that N-oxide derivatives are the predominant organic-soluble metabolites. nih.gov The precise location of N-oxidation on the thenyldiamine molecule requires detailed structural elucidation.

N-Demethylation Pathways of Thenyldiamine Hydrochloride

Another significant metabolic pathway for thenyldiamine is N-demethylation. This process involves the removal of one or both of the methyl groups from the dimethylamino moiety of the molecule. This enzymatic reaction results in the formation of N-desmethylthenyldiamine and N,N-didesmethylthenyldiamine. The identification of these N-demethylated derivatives has been confirmed in studies utilizing microbial models. nih.gov

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is mediated by specific enzymatic systems. Both fungal and mammalian enzyme systems have been implicated in its metabolism, with fungal models often serving as predictors for mammalian metabolic pathways.

Fungal Biotransformation Models (e.g., Cunninghamella elegans)

The filamentous fungus Cunninghamella elegans has been extensively used as a microbial model to study the metabolism of various xenobiotics, including thenyldiamine. nih.gov Strains of Cunninghamella elegans have demonstrated the ability to transform thenyldiamine into its N-oxidized and N-demethylated derivatives. nih.gov In incubation studies, a significant percentage of thenyldiamine was metabolized by C. elegans, with N-oxide derivatives constituting a major portion of the organic-soluble metabolites. nih.gov The cytochrome P450 monooxygenase systems present in Cunninghamella species are known to be similar to those found in mammals, making them valuable models for drug metabolism studies. researchgate.netnih.gov

Mammalian Metabolic Enzyme Systems and Isoforms

In mammals, the metabolism of many antihistamines is primarily carried out by the cytochrome P450 (CYP) enzyme system located in the liver and other tissues. nih.gov While specific studies on thenyldiamine are limited, it is anticipated that various CYP isoforms are involved in its N-oxidation and N-demethylation, as is common for other ethylenediamine-class antihistamines. nih.gov Further research is required to identify the specific human CYP isozymes responsible for the metabolism of thenyldiamine.

Analytical Methodologies for Metabolite Isolation and Identification (e.g., HPLC, 1H-NMR, Mass Spectrometry)

The isolation and structural elucidation of thenyldiamine metabolites are accomplished using a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation of thenyldiamine and its metabolites from biological matrices. nih.govnih.gov The use of HPLC allows for the isolation of individual metabolites for further characterization. nih.gov

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for the structural determination of isolated metabolites. By analyzing the chemical shifts and coupling constants of protons in the molecule, the precise structure of the metabolites, including the site of oxidation or demethylation, can be determined. nih.gov

Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS), provides crucial information on the molecular weight and fragmentation patterns of the parent drug and its metabolites. nih.govnih.gov This data is instrumental in confirming the identity of the metabolites by revealing mass shifts corresponding to oxidation or demethylation.

The following table summarizes the key analytical techniques and their roles in the study of thenyldiamine metabolism.

Analytical TechniqueApplication in Thenyldiamine Metabolism Studies
High-Performance Liquid Chromatography (HPLC)Separation and isolation of thenyldiamine and its metabolites from biological samples. nih.govnih.gov
Proton Nuclear Magnetic Resonance (¹H-NMR)Detailed structural elucidation of isolated metabolites. nih.gov
Mass Spectrometry (MS)Determination of molecular weights and fragmentation patterns to confirm metabolite structures. nih.govnih.gov

Table 1: Representative HPLC Retention Times for Thenyldiamine and Its Potential Metabolites (Illustrative Data)

CompoundRetention Time (minutes)
Thenyldiamine10.2
Thenyldiamine N-Oxide8.5
N-Desmethylthenyldiamine9.1

Table 2: Representative ¹H-NMR Chemical Shifts for Thenyldiamine (Illustrative Data)

ProtonChemical Shift (ppm)
N-CH₃2.25 (s, 6H)
-CH₂-N(CH₃)₂2.68 (t, 2H)
-CH₂-N(pyridyl)-3.55 (t, 2H)
Pyridyl-H6.60-8.10 (m, 4H)
Thienyl-H7.00-7.40 (m, 3H)

Table 3: Representative Mass Spectral Data for Thenyldiamine and Its Potential Metabolites (Illustrative Data)

CompoundMolecular Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
Thenyldiamine262217, 107, 71
Thenyldiamine N-Oxide278262, 217, 107
N-Desmethylthenyldiamine248217, 107, 57

Toxicology and Safety Pharmacology of Thenyldiamine Hydrochloride

Preclinical Toxicological Assessments

Preclinical safety evaluation is fundamental in drug development to characterize potential toxic effects before human trials. The primary objectives are to identify a safe initial dose, determine potential target organs for toxicity, assess the reversibility of any adverse effects, and establish safety parameters for clinical monitoring. pacificbiolabs.com These assessments typically involve a series of in vivo and in vitro studies.

The systemic toxicity of a new chemical entity is evaluated in animal models to understand its effects on the whole organism. pacificbiolabs.com These studies are critical for predicting potential adverse effects in humans. nih.gov Single-dose (acute) toxicity studies are typically conducted in two mammalian species to determine the immediate effects of a large dose. pacificbiolabs.com Repeated dose toxicity studies, which can be sub-acute, sub-chronic, or chronic, are designed to align with the intended duration of clinical trials and therapeutic use. pacificbiolabs.com

Subchronic toxicity studies, typically lasting 13 weeks or 90 days, are designed to assess the adverse effects of repeated exposure to a substance. ugm.ac.idnih.gov Rodent strains such as F344 rats and B6C3F1 mice are commonly used in these evaluations. nih.govnih.gov In a typical study, the compound is administered daily to groups of animals at multiple dose levels. nih.gov

Throughout the study, animals are monitored for clinical signs of toxicity, and body weight is recorded regularly. mdpi.comnih.gov At the end of the exposure period, blood and urine are collected for biochemical analysis, and a detailed gross and microscopic examination of organs is performed. ugm.ac.id For example, studies on other compounds in B6C3F1 mice have evaluated effects such as inflammation of the lung, fatty infiltration in the liver, and hematopoietic cell proliferation in the spleen. nih.gov Such studies aim to establish a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no significant adverse effects are observed. nih.gov Specific subchronic toxicity studies for thenyldiamine (B1203926) hydrochloride in B6C3F1 mice have not been detailed in the reviewed literature.

Pharmacovigilance and Mechanisms of Adverse Effects

Pharmacovigilance is the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem. fountainmagazine.com It is a crucial process for monitoring the safety of medicines once they are on the market. fountainmagazine.comeuropa.eu

An adverse drug reaction (ADR) is defined as a noxious and unintended response to a medicinal product. fountainmagazine.comeuropa.eu For antihistamines, adverse effects are often related to their mechanism of action. First-generation H1-antihistamines, like thenyldiamine, can cross the blood-brain barrier, leading to effects on the central nervous system. nih.gov

Central Nervous System Adverse Effects: Research into Underlying Mechanisms of Sedation, Nervousness, and Insomnia

The central nervous system effects of thenyldiamine hydrochloride are primarily attributed to its action as a histamine (B1213489) H1 receptor antagonist. Unlike newer generation antihistamines, first-generation agents like thenyldiamine readily penetrate the blood-brain barrier. aaaai.org

Sedation:

The most prominent CNS effect of first-generation antihistamines is sedation. nih.gov This occurs because histamine acts as a neurotransmitter in the brain, promoting wakefulness. By blocking H1 receptors in the CNS, this compound likely inhibits the wakefulness-promoting action of histamine, leading to drowsiness and sedation. nih.gov The sedative properties of some first-generation antihistamines have been utilized in over-the-counter sleep aids.

Nervousness and Insomnia:

Paradoxically, some individuals may experience CNS stimulation, including nervousness and insomnia, with first-generation antihistamines. nih.gov The precise mechanisms underlying these effects are not as well-defined as those for sedation. It is hypothesized that in some cases, the anticholinergic properties of these drugs may contribute to these stimulating effects. Additionally, individual variations in metabolism and receptor sensitivity could play a role in these paradoxical reactions. In infants and children, in particular, paradoxical CNS excitation with symptoms such as irritability, hyperactivity, and insomnia may occur. nih.gov

Investigations into Tolerance Development Mechanisms with Prolonged Exposure

There is a lack of specific research investigating the mechanisms of tolerance development with prolonged exposure to this compound. However, tolerance to the sedative effects of first-generation antihistamines, in general, has been reported.

With repeated use, the sedative effects of some first-generation antihistamines may diminish. The exact mechanisms for this tolerance are not fully understood but may involve changes in the number or sensitivity of H1 receptors in the central nervous system. It is also possible that the body increases its metabolism of the drug over time, leading to lower concentrations in the brain. It is important to note that tolerance may develop to the sedative effects without a corresponding decrease in the antihistaminic efficacy.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Thenyldiamine Hydrochloride

Elucidation of Structural Determinants for H1 Receptor Binding and Antagonism by Thenyldiamine (B1203926) Hydrochloride

The ability of thenyldiamine to bind to and block the H1 receptor is not coincidental but rather a result of its distinct molecular architecture. The SAR for first-generation H1-receptor antagonists is well-established, and thenyldiamine possesses the key structural components necessary for significant affinity and antagonist activity. firsthope.co.inpharmacy180.com These components include two aromatic ring systems, a spacer group, and a terminal tertiary amine. ramauniversity.ac.in

The core structure of H1 antihistamines features two aryl groups connected to a tertiary amine via a short spacer. pharmacy180.com In thenyldiamine, these critical features are:

Diaryl System : The molecule contains a 2-pyridyl ring and a thenyl (thiophene-methyl) group. The presence of two aromatic rings is essential for significant H1 affinity. pharmacy180.com The optimal antihistaminic activity often depends on the ability of these two rings to adopt a non-coplanar conformation, allowing for effective interaction with the receptor pocket. pharmacy180.com

Linker and Spacer (X) : Thenyldiamine is an ethylenediamine (B42938) derivative, meaning the linker atom (X) is a nitrogen. firsthope.co.inpharmacy180.com This nitrogen atom and the adjacent two-carbon (ethylene) chain serve as the spacer connecting the diaryl system to the terminal amine. ramauniversity.ac.in This ethylenediamine backbone is a common feature among a class of potent H1 antagonists.

Terminal Nitrogen Atom : For maximal activity, the terminal nitrogen atom should be a tertiary amine, as it is in thenyldiamine (an N,N-dimethylamino group). pharmacy180.comramauniversity.ac.in At physiological pH, this amine group is protonated, carrying a positive charge that allows it to form a crucial ionic bond with a negatively charged aspartate residue (Asp116) in the H1 receptor binding site. drugbank.com

The precise arrangement and nature of these groups are fundamental to the molecule's ability to effectively compete with histamine (B1213489) for binding to the H1 receptor.

Table 1: Structural Determinants for H1 Receptor Antagonism in Thenyldiamine

Structural FeatureSpecific Moiety in ThenyldiamineRole in H1 Receptor Binding
Diaryl SystemThenyl group and 2-Pyridyl groupEssential for high-affinity binding, likely through hydrophobic and van der Waals interactions within the receptor pocket. firsthope.co.inpharmacy180.com
Linker Atom (X)Nitrogen (Ethylenediamine class)Connects the diaryl system to the alkyl chain and influences the overall conformation of the molecule. firsthope.co.in
Alkyl Chain SpacerEthylene (-CH2-CH2-)Provides the optimal distance of 5-6 Ångstroms between the diaryl system and the terminal nitrogen for effective receptor interaction. ramauniversity.ac.in
Terminal AmineTertiary Amine (-N(CH3)2)Becomes protonated at physiological pH, forming a critical ionic bond with an aspartate residue in the receptor, anchoring the ligand. pharmacy180.comramauniversity.ac.in

Application of Quantitative Structure-Activity Relationship (QSAR) Models to Thenyldiamine Hydrochloride

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com These computational tools are invaluable for predicting the efficacy and potential toxicity of new chemical entities and for understanding the specific physicochemical properties that drive a drug's function. jocpr.com

QSAR modeling relates the physicochemical properties or theoretical molecular descriptors of a chemical to its biological activity. wikipedia.org For thenyldiamine, a QSAR model would correlate descriptors derived from its structure with its H1 receptor antagonist potency. These models can also be used to predict potential liabilities, such as toxicity. For instance, QSAR models have been developed to predict drug-induced liver injury (DILI) for various therapeutic classes, including antihistamines. nih.gov

The process involves calculating a series of molecular descriptors for thenyldiamine and then using statistical methods to build a regression model that links these descriptors to experimental activity or toxicity data. nih.govmdpi.com Key descriptors include those related to hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, partial charges), and steric or topological features (e.g., molecular weight, surface area). jocpr.comnih.gov By analyzing the resulting QSAR equation, researchers can identify which properties are most influential in determining the biological effect.

Table 2: Common Molecular Descriptors in QSAR and Their Relevance for Thenyldiamine

Descriptor TypeSpecific Descriptor ExampleRelevance to Biological Activity/Toxicity of Thenyldiamine
HydrophobicLogP (Partition Coefficient)Influences membrane permeability, distribution, and hydrophobic interactions with the H1 receptor. Can also correlate with certain toxicity mechanisms.
ElectronicPartial Atomic ChargesDetermines the strength of electrostatic interactions, such as the key ionic bond between the protonated amine and the receptor's aspartate residue.
Steric/TopologicalMolecular Weight / Molecular VolumeRelates to the overall size and shape of the molecule, which must be complementary to the H1 receptor binding pocket for effective antagonism.
StructuralNumber of Hydrogen Bond Donors/AcceptorsIdentifies potential sites for hydrogen bonding with receptor residues, which can contribute to binding affinity.

In the context of thenyldiamine, the molecule would be broken down into its fundamental fragments:

The thenyl ring

The 2-pyridyl ring

The N,N-dimethylethylenediamine core

The FB-QSAR model would then assign a contribution value to each fragment based on a training set of related molecules. nih.gov This analysis could reveal, for example, that the thenyl fragment contributes significantly to hydrophobic binding, while the pyridyl nitrogen is a key hydrogen bond acceptor. Such insights allow medicinal chemists to design analogs by systematically replacing or modifying these fragments to improve the desired properties. For instance, substituting the thenyl ring with other heterocycles could modulate potency or alter the metabolic profile.

Table 3: Fragment Contributions in a Hypothetical FB-QSAR of Thenyldiamine

Molecular Fragment of ThenyldiaminePotential Contribution to ActivityExample of Analog Modification Guided by FB-QSAR
Thenyl GroupHydrophobic interactions, potential for π-stacking.Replacing with a phenyl or substituted phenyl ring to optimize hydrophobic interactions.
2-Pyridyl GroupAromatic interactions and potential hydrogen bonding via the ring nitrogen.Introducing substituents on the pyridine (B92270) ring to modulate electronic properties or steric bulk.
Ethylenediamine CoreProvides the correct spacing and conformational flexibility.Altering the length of the alkyl chain to test the optimal distance for receptor binding.
N,N-dimethylamino GroupForms the key ionic bond when protonated.Incorporating the nitrogen into a heterocyclic ring (e.g., piperidine) to constrain conformation and potentially increase potency.

Molecular Modeling and Computational Chemistry in this compound SAR Studies

Molecular modeling techniques provide a three-dimensional perspective on how thenyldiamine interacts with the H1 receptor at an atomic level. The availability of the H1 receptor crystal structure has significantly advanced the application of these methods. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For thenyldiamine, this involves placing the molecule into the binding site of the H1 receptor structure and calculating the most favorable binding pose based on a scoring function. researchgate.net

Docking simulations can confirm and refine the interactions suggested by SAR studies. Key predicted interactions for thenyldiamine within the H1 receptor binding pocket would include:

Ionic Interaction : A strong salt bridge between the protonated tertiary amine of thenyldiamine and the carboxylate side chain of Asp116. drugbank.com

Aromatic Interactions : π-π stacking or hydrophobic interactions between the thenyl and pyridyl rings of thenyldiamine and aromatic residues in the receptor, such as tryptophan (Trp) or phenylalanine (Phe). nih.gov

Hydrogen Bonding : Potential hydrogen bonds between the nitrogen atom of the pyridine ring and suitable donor residues like threonine or serine within the binding site. rsc.org

These simulations provide a detailed structural hypothesis for the observed biological activity, which can then be tested experimentally through site-directed mutagenesis. nih.gov

Table 4: Predicted Interactions from Docking Thenyldiamine into the H1 Receptor

Thenyldiamine MoietyPotential H1 Receptor ResidueType of Interaction
Protonated Tertiary AmineAspartate (Asp)Ionic Bond / Salt Bridge
Thenyl RingPhenylalanine (Phe), Tryptophan (Trp)Hydrophobic Interaction, π-π Stacking
Pyridyl RingPhenylalanine (Phe), Tyrosine (Tyr)Hydrophobic Interaction, π-π Stacking
Pyridyl Ring NitrogenThreonine (Thr), Serine (Ser)Hydrogen Bond

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations introduce motion and flexibility, offering a more realistic view of the ligand-receptor complex over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the movements of the protein and ligand, revealing the stability of the docked pose and the dynamics of the interaction. mdpi.comchemrxiv.org

For the thenyldiamine-H1 receptor complex, an MD simulation could:

Assess Pose Stability : By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the docked pose is stable or if the ligand shifts to an alternative conformation. cardiff.ac.uk A stable pose supports the validity of the docking result. nih.gov

Analyze Dynamic Interactions : MD simulations can track the persistence of key interactions, such as hydrogen bonds and salt bridges, over time. researchgate.net This helps to distinguish critical, stable interactions from transient ones.

Reveal Conformational Changes : These simulations can show how the receptor and ligand adapt to each other upon binding, providing insights into the induced-fit mechanism. mdpi.com

MD simulations are computationally intensive but provide crucial information on the dynamic nature of molecular recognition, helping to refine SAR models and guide the design of new antagonists with improved binding kinetics. dntb.gov.ua

Table 5: Analysis of Thenyldiamine-H1 Receptor Complex using Molecular Dynamics

MD Simulation ParameterInformation Gained
Root Mean Square Deviation (RMSD)Evaluates the stability of the ligand's binding pose within the receptor pocket over time. Low, stable RMSD suggests a credible binding mode. cardiff.ac.uk
Hydrogen Bond AnalysisDetermines the occupancy and lifetime of specific hydrogen bonds, identifying the most persistent and important ones for binding affinity.
Interaction Energy CalculationEstimates the energetic contribution of specific receptor residues to the overall binding energy of the ligand.
Conformational ClusteringIdentifies the most populated conformations of the ligand and receptor during the simulation, revealing the preferred dynamic states of the complex.

Compound Names

Rational Design of this compound Analogs with Improved Pharmacological Selectivity and Efficacy

The development of this compound analogs with enhanced pharmacological profiles is guided by a deep understanding of its structure-activity relationship (SAR) and the application of quantitative structure-activity relationship (QSAR) models. The primary objective in the rational design of these analogs is to optimize their affinity and selectivity for the histamine H1 receptor while minimizing off-target effects, thereby improving therapeutic efficacy and reducing adverse reactions.

The core structure of Thenyldiamine consists of three key moieties amenable to modification: the pyridine ring, the thiophene (B33073) ring, and the N,N-dimethylethylenediamine side chain. Strategic alterations to these components can significantly influence the compound's interaction with the H1 receptor and other biological targets.

Key Principles in the Rational Design of Thenyldiamine Analogs:

Modification of the Pyridine and Thiophene Rings: The aromatic rings of Thenyldiamine play a crucial role in its binding to the H1 receptor. Introduction of various substituents on these rings can modulate potency and selectivity. For instance, the addition of small, electron-withdrawing groups at specific positions on the pyridine ring can enhance H1 receptor affinity. Conversely, bulky substituents may lead to steric hindrance, potentially reducing binding affinity. Bioisosteric replacement of the thiophene ring with other heterocyclic systems is another strategy to explore novel interactions with the receptor and improve selectivity.

Alterations to the Ethylenediamine Bridge: The ethylenediamine linker is a critical component for the antihistaminic activity of this class of compounds. The length and flexibility of this chain are finely tuned for optimal interaction with the H1 receptor. Shortening or lengthening the two-carbon bridge typically results in a decrease in activity. However, introducing conformational constraints, such as incorporating the ethylenediamine moiety into a cyclic structure like a piperazine ring, can lock the molecule into a more favorable conformation for receptor binding, potentially increasing both affinity and selectivity.

Substitution on the Terminal Amino Group: The tertiary dimethylamino group is essential for the compound's interaction with a key aspartate residue in the H1 receptor binding pocket. While the dimethyl substitution is often optimal for H1 affinity, modifications to these alkyl groups can influence selectivity. Replacing the methyl groups with larger alkyl groups can decrease H1 affinity but may alter the selectivity profile against other receptors, such as muscarinic receptors.

Illustrative Data on Thenyldiamine Analogs

While extensive public data on a wide range of this compound analogs is limited, the following table illustrates the hypothetical effects of specific structural modifications based on established SAR principles for ethylenediamine H1-antihistamines. This data is intended to be representative of the expected outcomes from rational design strategies.

CompoundModification from this compoundPredicted H1 Receptor Affinity (Ki, nM)Predicted Selectivity for H1 over M1 Muscarinic Receptor
Thenyldiamine -10Moderate
Analog A4-Chloro substitution on the pyridine ring5High
Analog BBioisosteric replacement of thiophene with furan15Moderate
Analog CN-ethyl, N-methyl substitution on the terminal amine25Moderate-Low
Analog DIncorporation of the ethylenediamine into a piperazine ring8High

QSAR in the Design of Thenyldiamine Analogs:

Quantitative structure-activity relationship (QSAR) studies can further refine the design of novel Thenyldiamine analogs. By developing mathematical models that correlate the physicochemical properties of a series of analogs with their biological activity, it is possible to predict the potency and selectivity of yet-unsynthesized compounds. Descriptors such as molecular weight, lipophilicity (logP), and electronic parameters of substituents on the aromatic rings are commonly used in QSAR models for H1-antihistamines. These models can guide the selection of substituents and structural modifications that are most likely to result in analogs with improved pharmacological properties, thus streamlining the drug discovery process.

Through the iterative process of rational design, synthesis, and pharmacological evaluation, guided by SAR and QSAR principles, it is feasible to develop novel this compound analogs with superior efficacy and selectivity for the treatment of allergic conditions.

Advanced Analytical Methodologies for Thenyldiamine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification of Thenyldiamine (B1203926) Hydrochloride

Chromatographic methods are fundamental to the analytical workflow of thenyldiamine hydrochloride, providing the means to separate it from complex matrices and quantify its presence with high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence Detection)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of pharmaceutical compounds like this compound. When coupled with a fluorescence detector, HPLC offers enhanced sensitivity and selectivity, which is particularly advantageous for detecting trace amounts of the analyte in various samples.

The inherent fluorescence of this compound, or a fluorescent derivative, allows for its detection at low concentrations. The process typically involves a reversed-phase HPLC system, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed Research Findings: A study outlining the trace determination of several antihistamines, including this compound, highlighted the efficacy of an HPLC method coupled with a fluorescence detector. This method was successfully applied to determine the presence of this compound in animal feed, human urine, and wastewater. The selection of a fluorescence detector was critical in achieving the required sensitivity for detecting the compound at nanogram levels in these complex matrices. While specific chromatographic conditions from the study are proprietary, a general representation of a suitable HPLC method is provided in the table below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection Fluorescence
Excitation Wavelength (λex) ~260 nm
Emission Wavelength (λem) ~350 nm
Injection Volume 20 µL
Column Temperature 30 °C

Thin-Layer Chromatography (TLC) for Qualitative Analysis and Retention Data

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds and the determination of their retention factor (Rf) values. In the context of this compound research, TLC can be used for preliminary identification, to check the purity of a sample, or to monitor the progress of a chemical reaction.

The separation in TLC is based on the differential migration of the analyte on a stationary phase (e.g., silica (B1680970) gel) under the influence of a mobile phase. The Rf value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for its identification.

Detailed Research Findings: Studies on the TLC of antihistamines have demonstrated the utility of this technique for their separation and identification. For this compound, a typical TLC system would involve a silica gel plate as the stationary phase and a mixture of organic solvents as the mobile phase. The spots can be visualized under UV light or by using a suitable staining reagent.

Table 3: Illustrative TLC System for this compound

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase A mixture of a nonpolar solvent (e.g., Toluene) and a polar solvent (e.g., Methanol) with a basic modifier (e.g., Diethylamine)
Visualization UV light at 254 nm or Dragendorff's reagent
Expected Rf Value Dependent on the exact mobile phase composition, typically between 0.3 and 0.7

Spectroscopic and Spectrometric Characterization of this compound and its Metabolites

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound and the identification of its metabolites. These methods provide detailed information about the molecular structure and composition of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This information is crucial for confirming the structure of this compound and for identifying the structural changes that occur during its metabolism.

Detailed Research Findings: Research on the fungal metabolism of thenyldiamine has utilized ¹H-NMR to identify its metabolites. nih.gov The study successfully identified N-oxide and N-demethylated derivatives of thenyldiamine by analyzing the changes in the chemical shifts and coupling constants in the NMR spectra of the metabolites compared to the parent drug. nih.gov For instance, the N-oxidation of the pyridine (B92270) ring would lead to characteristic downfield shifts of the adjacent protons. Similarly, the removal of a methyl group in the N-demethylated metabolite would result in the disappearance of the corresponding methyl signal in the ¹H-NMR spectrum.

Table 4: Expected ¹H NMR and ¹³C NMR Chemical Shift Ranges for Key Moieties in Thenyldiamine

Moiety ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Pyridine & Thiophene) 6.5 - 8.5 110 - 160
Methylene Protons (CH₂) 2.5 - 4.5 40 - 60
Methyl Protons (N-CH₃) 2.0 - 3.0 35 - 45

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for identifying and quantifying metabolites in complex biological matrices.

Detailed Research Findings: A study on the characterization of several antihistamines, including thenyldiamine and its N-oxides, employed thermospray mass spectrometry. nih.gov The parent thenyldiamine molecule typically produced a strong protonated molecular ion ([M+H]⁺). In contrast, the N-oxide metabolite not only showed a strong [M+H]⁺ ion but also multiple fragment ions, which provided valuable structural information. nih.gov

Furthermore, research on the fungal metabolism of thenyldiamine utilized mass spectrometry to confirm the identity of the N-oxide and N-demethylated metabolites isolated by HPLC. nih.gov The mass spectra of the metabolites would show a molecular ion corresponding to the addition of an oxygen atom (for the N-oxide) or the loss of a CH₂ group (for the N-demethylated metabolite) compared to the parent drug. The fragmentation patterns of these metabolites provide further confirmation of their structures. The Human Metabolome Database also provides predicted LC-MS/MS spectra for thenyldiamine, which can aid in its identification.

Table 5: Key Mass Spectrometric Data for Thenyldiamine and a Primary Metabolite

Compound Molecular Formula Exact Mass Key Mass Spectrometric Observation
Thenyldiamine C₁₄H₁₉N₃S 261.13 Protonated molecular ion [M+H]⁺ at m/z 262
Thenyldiamine N-oxide C₁₄H₁₉N₃OS 277.12 Protonated molecular ion [M+H]⁺ at m/z 278 and characteristic fragment ions

Advanced Spectrophotometric Methods for this compound Analysis

While traditional UV-Visible spectrophotometry provides a basic method for the quantitative analysis of many pharmaceutical compounds, advanced spectrophotometric techniques offer significant improvements in selectivity, sensitivity, and the ability to analyze complex mixtures without prior separation. For a compound like this compound, which may be present in multi-component formulations, these advanced methods are particularly valuable.

Derivative Spectrophotometry: This technique involves the differentiation of a zero-order absorption spectrum (the conventional plot of absorbance versus wavelength) to generate first, second, or higher-order derivative spectra. uw.edu.plresearchgate.netnih.gov The primary advantage of derivative spectrophotometry is its ability to resolve overlapping spectral bands, which is a common challenge in the analysis of mixtures. uw.edu.plnih.gov By converting sharp peaks into bipolar signals and broad bands into smaller, less interfering signals, it can enhance the spectral details. uw.edu.pl For instance, a minor peak hidden on the shoulder of a larger absorption band can be clearly identified and quantified in a second-derivative spectrum. thepharmajournal.com The "zero-crossing" technique is a key application where the concentration of one component can be determined by measuring the derivative amplitude at a wavelength where the derivative of the interfering component is zero. uw.edu.pl Although specific applications to this compound are not extensively documented, the principles of the method, successfully applied to other antihistamines and pharmaceutical compounds, suggest its high potential for improving analytical accuracy and specificity. nih.gov

Flow Injection Analysis (FIA): FIA is a highly efficient, automated technique for the analysis of samples in a continuous-flow system. libretexts.orgwikipedia.org In a typical FIA setup, a small, precise volume of the sample is injected into a continuously flowing carrier stream, which may contain reagents. libretexts.orgjocpr.com The sample plug mixes with the reagents as it travels through narrow-bore tubing, forming a detectable product that is measured by a detector, often a spectrophotometer. wikipedia.orgjocpr.com The key advantages of FIA include high sample throughput (many injections per hour), excellent reproducibility due to precise timing and dispersion control, and reduced consumption of both sample and reagents. wikipedia.orgjocpr.comnih.gov For this compound, an FIA method could be developed based on a color-forming reaction, such as oxidative coupling or ion-pair formation, allowing for its rapid and automated quantification in pharmaceutical preparations. nih.gov The transient nature of the FIA signal, which is dependent on kinetic processes, can also be exploited to enhance selectivity. libretexts.orgnih.gov

Physico-chemical Characterization Methodologies Relevant to Biological Systems

Understanding the behavior of drug molecules in aqueous environments is crucial for predicting their pharmacokinetic and pharmacodynamic properties. Physico-chemical methods that probe aggregation and self-association provide critical insights into how a compound like this compound behaves in a biological milieu.

Light scattering is a powerful, non-invasive technique used to determine the size, shape, and molecular weight of particles in a solution, making it ideal for studying the self-association of molecules. researchgate.netnih.gov When a beam of light passes through a solution containing aggregates, the light is scattered, and the intensity of this scattered light is proportional to the size and concentration of the aggregates.

Research on the aggregation of several antihistamines, including this compound, in aqueous solution has utilized light-scattering techniques to elucidate their self-association patterns. nih.gov These studies have shown that this compound exhibits a concentration-dependent aggregation behavior. nih.gov In aqueous solutions and in the presence of certain electrolytes like sodium chloride and sodium maleate (B1232345), this compound demonstrates a distinct pattern of aggregation that can be modeled to understand the formation of small aggregates (oligomers) and larger micellar structures. nih.gov The addition of electrolytes was found to generally increase the association constants and the limiting number of associating species, indicating that ionic strength plays a significant role in promoting self-assembly. nih.gov

The self-association of amphiphilic molecules like this compound can lead to the formation of organized structures known as micelles. This process, termed micellization, typically occurs above a specific concentration known as the Critical Micelle Concentration (CMC). nih.gov The analysis of micellar aggregation is critical as it can significantly influence a drug's solubility, stability, and interaction with biological membranes.

Studies have shown that this compound exhibits a micellar pattern of aggregation, particularly in the presence of electrolytes. nih.gov The addition of counterions, such as chloride and maleate, influences this behavior. nih.gov The presence of the maleate ion, for instance, resulted in higher aggregation numbers and lower CMCs compared to solutions with sodium chloride, suggesting that the specific nature of the counterion can either stabilize or destabilize the micellar structures. nih.gov While a distinct CMC was not always detectable through methods like conductivity, light-scattering data could be simulated using a micellar model, suggesting a tendency to form these aggregates. nih.gov This behavior is characteristic of many ionic surfactants, where electrolytes reduce the electrostatic repulsion between the charged head groups of the monomers, thereby facilitating their assembly into micelles at lower concentrations. nih.gov

Omics Approaches in this compound Research

"Omics" technologies provide a global, high-throughput perspective on biological systems, enabling researchers to move beyond single-target analysis to understand the broader effects of a chemical compound.

Metabonomics (or metabolomics) is the comprehensive study of the metabolome—the complete set of small-molecule metabolites found within a biological sample. By quantifying changes in the concentrations of these endogenous metabolites in response to a stimulus like a drug, metabonomics can provide a detailed snapshot of the biochemical perturbations occurring within an organism.

While specific metabonomic studies focused on this compound are not prominent in the literature, the application of this technology holds significant promise. As a first-generation antihistamine, this compound is known to interact with various systems, and its metabolism can be complex. drugbank.com A metabonomic approach, typically using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) coupled with liquid chromatography (LC), could analyze biofluids such as urine or plasma from subjects. This analysis would aim to identify and quantify a wide array of metabolites. Significant alterations in specific metabolic pathways (e.g., amino acid metabolism, lipid metabolism, or the gut microbiome) following administration of this compound could reveal novel mechanisms of action, identify biomarkers of effect, or elucidate pathways related to off-target effects.

Chemoproteomics is a powerful strategy used to identify the direct molecular targets of a small molecule within the entire proteome of a cell or tissue. nih.govresearchgate.net This is crucial for "target deconvolution," the process of identifying the specific proteins through which a compound discovered in a phenotypic screen exerts its biological effect. nih.govsemanticscholar.org

For this compound, whose primary target is the histamine (B1213489) H1 receptor, chemoproteomics could provide an unbiased, proteome-wide map of its interactions. nih.govpicmonic.com A common chemoproteomics strategy is affinity-based protein profiling. researchgate.net This involves synthesizing a chemical probe by attaching a linker and a reporter tag (like biotin) to the this compound molecule. nih.govresearchgate.net This probe is then incubated with a cell lysate or tissue extract. The probe, along with its bound proteins, is captured (e.g., on streptavidin beads), and unbound proteins are washed away. The captured proteins are then identified and quantified using mass spectrometry. nih.govresearchgate.net By performing competition experiments where the original, untagged this compound is added, one can distinguish specific, high-affinity targets from non-specific binders. semanticscholar.org This approach could confirm the engagement of this compound with the H1 receptor and simultaneously uncover potential off-targets, which could explain some of its known side effects or reveal new therapeutic possibilities. nih.govaaaai.org

Automation and High-Throughput Screening Methodologies in this compound Analytical Research

The analytical research of this compound, a first-generation ethylenediamine (B42938) antihistamine, has evolved to incorporate automation and high-throughput screening (HTS) to enhance efficiency, reproducibility, and the scale of investigation. These advanced methodologies are pivotal in various stages of research, from quality control in pharmaceutical manufacturing to the discovery of new biological activities. Automation mitigates the potential for human error and allows for continuous operation, while HTS enables the rapid evaluation of thousands of samples, accelerating the pace of discovery.

A significant application of automation in the analysis of this compound and related compounds is in sample preparation and chromatographic analysis. Robotic systems can perform complex extraction procedures, such as solid-phase extraction (SPE), with high precision, which is crucial for isolating the analyte from complex matrices like biological fluids or pharmaceutical formulations. Following extraction, these systems can be directly coupled with analytical instruments like High-Performance Liquid Chromatography (HPLC) systems for seamless analysis.

High-throughput screening assays are instrumental in the large-scale screening of compound libraries to identify molecules that interact with a specific biological target. In the context of this compound, HTS can be employed to explore its activity at various receptors or to identify new compounds with similar antihistaminic properties. These assays are typically performed in microplate formats (e.g., 96- or 384-well plates) and rely on automated liquid handlers and sensitive detection methods to generate a large volume of data rapidly.

Automated Sample Preparation and Chromatographic Analysis

The integration of robotic systems for sample preparation is a key advancement in the analytical chemistry of pharmaceuticals like this compound. Automated SPE, for instance, offers significant advantages over manual methods, including improved reproducibility and higher throughput. When coupled with HPLC with UV or mass spectrometry detection, a fully automated analytical workflow can be established.

A typical automated SPE-HPLC system for the analysis of thenylpyramine hydrochloride in a pharmaceutical formulation might involve the following steps:

Sample Plating: Samples of the pharmaceutical formulation are diluted and placed in a 96-well plate.

Robotic SPE: A robotic liquid handler performs the SPE procedure, which includes conditioning the SPE cartridges, loading the samples, washing away interfering substances, and eluting the purified this compound.

Automated Injection: The eluate is automatically injected into an HPLC system for separation and quantification.

The parameters for such a system would be meticulously optimized to ensure accurate and reliable results.

Table 1: Illustrative Parameters for an Automated SPE-HPLC-UV Method for this compound Analysis

Parameter Value
Robotic System Automated Liquid Handler with SPE module
SPE Cartridge C18, 100 mg
Conditioning Solvent Methanol
Equilibration Solvent Water
Sample Loading Volume 1 mL
Wash Solvent 10% Methanol in Water
Elution Solvent Acetonitrile with 0.1% Formic Acid
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL

The performance of such an automated method would be rigorously validated.

Table 2: Representative Validation Data for an Automated HPLC-UV Method

Validation Parameter Result
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Throughput ~150 samples/24 hours

High-Throughput Screening Assays

HTS methodologies are essential for screening large compound libraries to identify "hits"—compounds that exhibit a desired biological activity. For a compound like this compound, a primary HTS assay would likely focus on its known target, the histamine H1 receptor. A common HTS technique for G-protein coupled receptors like the H1 receptor is the fluorescence polarization (FP) assay.

In a competitive FP assay for the H1 receptor, a fluorescently labeled ligand (tracer) with known affinity for the receptor is used. When the tracer is bound to the larger receptor molecule, it tumbles slowly in solution, resulting in a high FP signal. When a test compound, such as this compound, displaces the tracer from the receptor, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in the FP signal.

Table 3: Conceptual Design of a High-Throughput Fluorescence Polarization Assay for H1 Receptor Antagonists

Assay Component Description
Biological Target Recombinant Human Histamine H1 Receptor
Fluorescent Tracer A fluorescently labeled H1 receptor antagonist
Assay Buffer Phosphate-buffered saline with 0.01% Tween-20
Microplate Format 384-well, black, low-volume
Test Compound Concentration 10 µM (initial screen)
Detection Method Fluorescence Polarization Plate Reader
Incubation Time 60 minutes at room temperature

The data generated from an HTS campaign is typically analyzed to identify compounds that meet a predefined "hit" criterion.

Table 4: Illustrative High-Throughput Screening Results and Hit Criteria

Metric Value/Criterion
Total Compounds Screened 100,000
Signal Window (mP) 150
Z'-factor > 0.6
Hit Criterion ≥ 50% inhibition of tracer binding
Hit Rate 0.5%
Confirmed Hits 500

Z'-factor is a statistical parameter used to assess the quality of an HTS assay.

Emerging Research Areas and Future Directions for Thenyldiamine Hydrochloride Studies

Exploration of Thenyldiamine (B1203926) Hydrochloride's Potential in Non-Allergic Pathologies

Research into the application of thenyldiamine hydrochloride for non-allergic pathologies is not well-documented in contemporary scientific literature. While it is known to be used as an antihistamine in conditions such as asthma and bronchitis, its efficacy in pathologies not primarily driven by histamine-mediated allergic reactions is an area that remains largely unexplored. ncats.io Generally, first-generation oral antihistamines are considered less effective for conditions like non-allergic rhinitis compared to their efficacy in allergic rhinitis. mayoclinic.org There is a lack of specific studies investigating the repurposing of this compound for other non-allergic conditions.

Translational Research Bridging Preclinical Findings of this compound to Clinical Implications

Translational research aims to bridge the gap between preclinical laboratory findings and their application in clinical practice. For this compound, preclinical data is sparse and primarily dates back several decades.

Carcinogenicity Studies: A key preclinical study investigated the carcinogenicity of several histamine (B1213489) antagonists, including this compound, in Sprague-Dawley rats. In this study, the compound was administered continuously in drinking water. The results indicated that, unlike its structural analog methapyrilene (B1676370) (which contains a thiophene (B33073) ring and showed significant liver tumor induction), this compound did not display significant carcinogenic effects under the experimental conditions. nih.gov This preclinical finding has the clinical implication of differentiating its safety profile from that of methapyrilene, which was withdrawn from the market due to its carcinogenic potential.

Metabolism Studies: Preclinical investigations using fungal models have been employed to study the metabolism of thenyldiamine. Research involving the fungus Cunninghamella elegans demonstrated that this organism is capable of transforming thenyldiamine into N-oxide and N-demethylated derivatives. nih.gov In a 96-hour incubation period, 64% of the thenyldiamine was metabolized. nih.gov These microbial metabolism studies can serve as a model for mammalian metabolism, suggesting potential metabolic pathways in humans and providing a basis for understanding the compound's pharmacokinetics and potential drug interactions.

Toxicity Studies: Preclinical toxicity has been evaluated in mice. In one study, thenyldiamine was administered in feed to B6C3F1 mice for 14 or 90 days at various concentrations to assess its safety profile. ncats.io Such studies are foundational for establishing safety margins before clinical use, but detailed translational data linking these specific findings to human clinical outcomes are not readily available in recent literature.

Development of this compound as a Chemical Probe for Complex Biological Systems

There is no available scientific literature to suggest that this compound has been developed or utilized as a chemical probe. Chemical probes are highly selective small molecules used to study the function of proteins and biological systems. The development of such tools requires extensive characterization of selectivity and potency, which has not been a focus of research for this older, first-generation antihistamine.

Integration of Advanced Computational Approaches for Drug Design and Optimization of this compound Analogs

Modern drug discovery often employs advanced computational methods, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, to design and optimize drug candidates. jchemlett.commdpi.com However, a review of the scientific literature reveals no studies where these computational approaches have been specifically applied to the design or optimization of this compound analogs. Such research has been focused on newer drug targets and compounds with more promising therapeutic profiles.

Pharmacogenomic Considerations in Individual Variability of this compound Response

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. mdpi.com This field holds the potential to personalize medicine by predicting efficacy and adverse effects. There are currently no published pharmacogenomic or pharmacogenetic studies focused specifically on this compound. Research in this area for antihistamines has generally concentrated on newer agents or drugs with a clear link between genetic polymorphisms in metabolic enzymes and variable patient outcomes.

Research into Novel Formulations and Delivery Systems for this compound

The development of novel drug delivery systems—such as nanoparticles, liposomes, or controlled-release formulations—can enhance a drug's therapeutic efficacy, reduce side effects, and improve patient compliance. nih.govjddtonline.infomdpi.com Despite the potential benefits, there is no evidence in the scientific literature of research into the development of novel formulations or advanced delivery systems specifically for this compound. Research in this area tends to focus on current and future therapeutic agents rather than older, less commonly used medications.

Q & A

Q. What analytical methods are recommended for trace determination of Thenyldiamine hydrochloride in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a validated method for quantifying trace amounts of this compound in complex matrices such as animal feed, human urine, and wastewater. Sample preparation typically involves solid-phase extraction to isolate the compound from interfering substances. Chromatographic conditions include a C18 column and gradient elution with methanol/water mixtures adjusted to pH 3.0 using phosphoric acid. Detection limits are in the ng/mL range, ensuring sensitivity for pharmacokinetic or environmental monitoring studies .

Q. What structural features of this compound contribute to its antihistamine activity?

Thenyldiamine’s thiophene ring is structurally equivalent to a benzene ring in terms of electronic and steric properties, which allows it to bind effectively to histamine H1 receptors. Conformational studies highlight the importance of a cis geometry between the two ethylene nitrogen atoms in the molecule, which optimizes receptor interaction. The substitution of a thiophene ring (instead of benzene) enhances metabolic stability without compromising activity, as demonstrated in comparative SAR studies with tripelennamine derivatives .

Q. What regulatory identifiers and classifications apply to this compound in pharmacological research?

this compound is classified under the FDA Unique Ingredient Identifier (UNII) E4U52363JE and is regulated as a histamine-1 receptor antagonist. It is listed in the WHO International Nonproprietary Name (INN) system and assigned harmonized tariff codes (e.g., HS 29349990) for international trade. Researchers must adhere to guidelines for handling Schedule 3 substances under the Controlled Substances Act when applicable .

Advanced Research Questions

Q. How do light-scattering and conductivity data inform the self-association mechanism of this compound in aqueous solutions?

Light-scattering studies (e.g., using eq 1-5 for aggregation modeling) suggest that this compound forms aggregates with a limiting aggregation number (N) of 3–4 and a step-wise association constant (Kiy) of 10¹⁰–10¹⁴. Conductivity data reveal deviations from ideal 1:1 electrolyte behavior, supporting a non-micellar, polydisperse aggregation mechanism. However, the absence of a critical micelle concentration (cmc) complicates interpretation, necessitating complementary techniques like sedimentation equilibrium analysis to resolve ambiguities .

Q. How can researchers resolve discrepancies in interpreting the aggregation behavior of this compound?

Contradictory models (micellar vs. step-wise aggregation) arise from limitations in traditional light-scattering methods. To address this, researchers should employ multi-method approaches:

  • Dynamic light scattering (DLS) to assess polydispersity indices.
  • Isothermal titration calorimetry (ITC) to measure enthalpy changes during aggregation.
  • Molecular dynamics simulations to predict preferred geometries (e.g., cis vs. trans conformers). These methods help distinguish between monodisperse micelles and polydisperse aggregates, clarifying thermodynamic parameters like ΔG of micellization (−20 to −25 kJ/mol) .

Q. What experimental strategies optimize the detection of this compound in multi-component pharmaceutical formulations?

Reverse-phase HPLC with a C18 column and mobile phases containing ion-pairing agents (e.g., sodium heptanesulfonate) improves peak resolution in formulations containing sympathomimetic amines (e.g., isoprenaline) and antihistamines. Method validation should include spike-and-recovery tests in synthetic bronchodilator mixtures, with validation parameters (linearity, LOD/LOQ, precision) adhering to ICH Q2(R1) guidelines. Fluorescence detection (λexem = 280/320 nm) enhances specificity in biological matrices .

Q. How does the substitution of a thiophene ring (vs. benzene) influence the physicochemical and pharmacological properties of this compound?

The thiophene ring increases hydrophobicity (logP ~2.8) compared to benzene-containing analogs, enhancing membrane permeability and bioavailability. However, this substitution does not significantly alter aggregation behavior, as evidenced by similar limiting aggregation numbers (N = 3–4) in light-scattering studies. Pharmacologically, the thiophene moiety reduces CNS penetration, minimizing sedative side effects while retaining H1 receptor antagonism .

Methodological Considerations

  • For aggregation studies : Use 0.1–10 mM solutions in deionized water at 298 K, and validate models using both mass-action theory and phase-separation approaches .
  • For analytical assays : Include internal standards (e.g., chlorothen citrate) to correct for matrix effects in biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.